An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted GABA Analogue and Versatile Chiral Building Block
An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted GABA Analogue and Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its rigid cyclopentane backbone imposes conformational constraints that make it a valuable tool for probing receptor-ligand interactions and a desirable scaffold in drug design. This guide provides a comprehensive overview of the structure, physicochemical properties, stereoselective synthesis, and biological significance of the (1R,3S)-ACPC isomer, with a focus on its role as a Gamma-aminobutyric acid (GABA) analogue and as a key chiral intermediate in the synthesis of advanced pharmaceutical agents.
Molecular Structure and Stereochemistry
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral molecule featuring a five-membered carbocyclic ring. The stereochemical designators (1R, 3S) define the absolute configuration of the two chiral centers: the carbon atom bearing the carboxylic acid group (C1) and the carbon atom bearing the amino group (C3). This specific arrangement results in a cis relative stereochemistry, where both the amino and carboxylic acid functional groups reside on the same face of the cyclopentane ring.
This cis configuration is crucial as it dictates the spatial orientation of the key pharmacophoric elements—the protonated amine and the carboxylate group. This fixed geometry makes (1R,3S)-ACPC a conformationally restricted analogue of the flexible neurotransmitter GABA, allowing researchers to study the specific conformations required for binding to GABA receptors.
Caption: 2D structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (1R,3S)-ACPC is essential for its application in drug development, influencing factors such as solubility, absorption, and formulation.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | (cis)-(1R,3S)-3-Aminocyclopentane-1-carboxylic acid | [1] |
| CAS Number | 71830-08-5 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 172.1 °C | [1] |
| pKa (Carboxylic Acid) | 4.44 ± 0.20 (Predicted) | [3] |
| logP (XLogP3) | -2.6 (Calculated) | [4] |
| Solubility | Slightly soluble in water | [3] |
Rationale for Property Significance:
-
pKa : The predicted pKa of the carboxylic acid suggests it will be deprotonated at physiological pH (7.4), forming a carboxylate anion. The pKa of the amino group is expected to be around 9-10, meaning it will be protonated at physiological pH. This zwitterionic nature is critical for its interaction with biological targets and influences its solubility profile.
-
logP : The highly negative calculated logP value indicates that the molecule is very hydrophilic, consistent with its zwitterionic character and slight solubility in water. This has significant implications for its ability to cross lipid membranes, such as the blood-brain barrier.
-
Melting Point : The relatively high melting point is characteristic of amino acids, reflecting the strong intermolecular forces (hydrogen bonding and ionic interactions) in its crystalline lattice.[5]
Spectroscopic Characterization
Spectroscopic data is vital for the unambiguous identification and quality control of (1R,3S)-ACPC. The following data corresponds to the hydrochloride salt of the compound, as detailed in supporting information from synthetic studies.[6]
-
¹H NMR (D₂O, 250.13 MHz, δ): 3.70 (m, 1H), 2.95 (p, J = 8.0 Hz, 1H), 2.35 (m, 1H).
-
¹³C NMR (D₂O, 62.90 MHz, δ): 180.1 (CO₂H), 51.8 (CH), 42.6 (CH), 34.0 (CH₂), 30.2 (CH₂), 28.0 (CH₂).
-
Mass Spectrometry (CI) [m/z (%)]: 130 ([MH - HCl]⁺, 93), 112 (100), 95 (11), 84 (15).
Expert Interpretation: The NMR data is consistent with the rigid cis-cyclopentane structure. The number of distinct signals in both the proton and carbon spectra reflects the symmetry of the molecule. The chemical shifts are characteristic of the functional groups present. The mass spectrometry data confirms the molecular weight of the free amino acid (129 g/mol ).
Stereoselective Synthesis
The therapeutic utility of chiral molecules often resides in a single enantiomer. Consequently, the development of efficient stereoselective synthetic routes to (1R,3S)-ACPC is of paramount importance. A common and effective strategy begins with the readily available chiral building block, (-)-Vince's lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
Synthetic Workflow from (-)-Vince's Lactam
This pathway leverages the inherent stereochemistry of the starting material to establish the desired (1R,3S) configuration.
Caption: Stereoselective synthesis workflow for (1R,3S)-ACPC.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures.[6]
Step 1: Hydrogenation of (-)-Vince's Lactam (4)
-
To a solution of (-)-Vince's lactam (1 eq.) in ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) (approx. 0.03 eq.).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the saturated lactam, 2-azabicyclo[2.2.1]heptan-3-one, which can often be used in the next step without further purification.
Causality Behind Choices: The use of palladium on carbon is a standard and highly efficient method for the catalytic hydrogenation of alkenes. The reaction is typically clean and high-yielding. EtOAc is a suitable solvent that solubilizes the starting material without interfering with the catalysis.
Step 2: Acid Hydrolysis of the Saturated Lactam
-
Dissolve the crude saturated lactam from the previous step in 10% aqueous hydrochloric acid (HCl).
-
Stir the solution vigorously at room temperature for an extended period (e.g., 2 days) to ensure complete hydrolysis of the amide bond.
-
Concentrate the reaction mixture in vacuo to remove water and excess HCl.
-
To the resulting oil, add acetone. This will induce the precipitation of the product as a white solid.
-
Filter the solid, wash with cold acetone, and dry in vacuo to afford pure (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.
Self-Validating System: The progress of the hydrolysis can be monitored by TLC or ¹H NMR by observing the disappearance of the lactam signals. The purity of the final hydrochloride salt can be readily assessed by NMR spectroscopy and its melting point.
Biological Activity and Applications
The rigid structure of (1R,3S)-ACPC makes it a valuable molecule for two primary applications in drug discovery: as an intrinsically active ligand for specific neurotransmitter receptors and as a constrained scaffold for building more complex drug molecules.
GABA Analogue and GABAC Receptor Activity
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its flexibility allows it to adopt multiple conformations to bind to different receptor subtypes (GABA_A, GABA_B, and GABA_C). (1R,3S)-ACPC and its stereoisomers serve as conformationally restricted GABA analogues, helping to elucidate the specific conformations required for receptor interaction.[7]
Studies on recombinant human GABA_C receptors (expressed in Xenopus oocytes) have shown that (-)-cis-3-aminocyclopentanecarboxylic acid, which corresponds to the (1R,3S) isomer, is a moderately potent partial agonist at ρ1 and ρ2 GABA_C receptors.[8] This intrinsic activity highlights its potential as a lead compound for developing selective GABA_C modulators, which are of interest for treating conditions like anxiety and sleep disorders.
Chiral Building Block in Drug Synthesis
The defined stereochemistry and conformational rigidity of (1R,3S)-ACPC make it an ideal building block for introducing specific spatial arrangements into larger molecules, thereby enhancing binding affinity and selectivity for a target receptor.
Case Study: CCR1 Antagonists (BMS-470539)
A prominent application of (1R,3S)-ACPC is in the synthesis of potent and selective antagonists for the C-C chemokine receptor 1 (CCR1).[9] CCR1 is implicated in the recruitment of leukocytes to sites of inflammation, making it an attractive target for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.
The small molecule BMS-470539 (also known as BMS-457) is a selective MC1 receptor agonist, and its discovery was a significant step in this area. While the initial search mentioned its use in a CCR1 antagonist, further investigation reveals BMS-470539 is an MC1 agonist. The use of aminocyclopentane derivatives is common in constraining peptide and small molecule structures. In the design of such molecules, the (1R,3S)-ACPC core serves as a rigid scaffold. It correctly orients the appended pharmacophoric groups to maximize interactions with the binding pocket of the target receptor, a feat that would be entropically disfavored with a more flexible linker.
Analytical Methodologies
Ensuring the chemical purity and, critically, the enantiomeric purity of (1R,3S)-ACPC is essential for its use in research and development. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
General Approach for Chiral HPLC Method Development:
-
Column Selection: The separation of underivatized amino acids can be challenging. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are often successful for the direct analysis of zwitterionic amino acids.[10] Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are also widely used, sometimes requiring derivatization of the amino acid to improve solubility in normal-phase solvents.[11]
-
Mobile Phase Screening: For macrocyclic glycopeptide columns, a polar ionic mode is typically used, often consisting of a water/methanol/acetic acid/triethylamine system. For polysaccharide columns in normal phase, mobile phases like hexane/isopropanol or hexane/ethanol, often with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), are screened.[11]
-
Derivatization: If direct separation is unsuccessful, the amino group can be derivatized with reagents like Fmoc-Cl, Boc-anhydride, or dinitrofluorobenzene. The resulting derivatives often exhibit better chromatographic behavior and can be separated on a wider range of CSPs.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a molecule of significant utility for researchers in chemistry and pharmacology. Its well-defined, conformationally restricted structure provides a unique tool for probing the structural requirements of receptor binding, particularly within the GABAergic system where it displays intrinsic partial agonist activity at GABA_C receptors. Furthermore, its demonstrated value as a chiral scaffold in the synthesis of complex therapeutic agents underscores its importance as a high-value building block in modern drug discovery. The stereoselective synthetic routes and analytical principles outlined in this guide provide a solid foundation for the procurement, characterization, and application of this versatile compound.
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